methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 923157-32-8) is a fully substituted 1,2,3-triazole-4-carboxamide derivative with the molecular formula C₁₉H₁₇ClN₄O₃ and a molecular weight of 384.8 g/mol. The compound integrates three pharmacophoric modules: (i) a 1,2,3-triazole core substituted at N1 with a p-tolyl (4-methylphenyl) group and at C5 with a methyl group; (ii) a carboxamide linker at C4; and (iii) a methyl 4-chloro-2-aminobenzoate terminus.

Molecular Formula C19H17ClN4O3
Molecular Weight 384.82
CAS No. 923157-32-8
Cat. No. B2715712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
CAS923157-32-8
Molecular FormulaC19H17ClN4O3
Molecular Weight384.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C
InChIInChI=1S/C19H17ClN4O3/c1-11-4-7-14(8-5-11)24-12(2)17(22-23-24)18(25)21-16-10-13(20)6-9-15(16)19(26)27-3/h4-10H,1-3H3,(H,21,25)
InChIKeyJFOGVVVCVHOQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 923157-32-8): Procurement-Relevant Chemical Identity and Scaffold Classification


Methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 923157-32-8) is a fully substituted 1,2,3-triazole-4-carboxamide derivative with the molecular formula C₁₉H₁₇ClN₄O₃ and a molecular weight of 384.8 g/mol . The compound integrates three pharmacophoric modules: (i) a 1,2,3-triazole core substituted at N1 with a p-tolyl (4-methylphenyl) group and at C5 with a methyl group; (ii) a carboxamide linker at C4; and (iii) a methyl 4-chloro-2-aminobenzoate terminus. This scaffold topology places it within a broader family of 1,2,3-triazole-4-carboxamides that have been investigated both as trace amine-associated receptor 1 (TAAR1) ligands in CNS indications (US Patent 9,416,127) [1] and as antiproliferative agents evaluated in the NCI60 human tumour cell line panel [2].

Why In-Class Substitution of Methyl 4-Chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 923157-32-8) Carries Scientific Risk


Generic interchange among 1,2,3-triazole-4-carboxamides is unreliable because both the N1-aryl substituent identity and the carboxamide terminus profoundly influence target engagement and cellular activity. In the Pokhodylo et al. (2013) NCI60 screen of structurally related 1,2,3-triazole-4-carboxamides, changing the carboxamide aryl substituent from 2,5-dichlorophenyl to 4-methoxyphenyl eliminated detectable anticancer activity in multiple cell lines, demonstrating that even single-atom or single-substituent modifications at the amide terminus can ablate bioactivity [1]. The target compound's unique combination—a 4-chloro substituent on the benzoate ring at the 2-carboxamide position, a methyl ester at the benzoate ortho position, and a p-tolyl group at N1 of the triazole—constitutes a substitution pattern not replicated in any single comparator within the published 1,2,3-triazole-4-carboxamide literature. Consequently, substituting a des-chloro or regioisomeric analog cannot be assumed to preserve the pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for Methyl 4-Chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 923157-32-8) vs. Closest Analogs


Structural Uniqueness: 4-Chloro-2-carboxamido-benzoate Substitution Pattern vs. Closest Isomeric and Des-Chloro Analogs

The target compound bears a 4-chloro substituent on the benzoate ring with the carboxamide linked at the 2-position, a methyl ester at the benzoate ortho position, and a p-tolyl group at the triazole N1 position. The closest commercially cataloged analog—methyl 2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS not assigned; BenchChem Catalog B2715709)—lacks the 4-chloro substituent on the benzoate ring , removing a key halogen-bond donor and lipophilicity modulator. Another close comparator, methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate (CAS 904817-39-6) , carries the chloro substituent on the N1-phenyl ring rather than on the benzoate terminus, thereby altering both the electronic environment at the triazole and the conformational preference of the carboxamide. No published compound simultaneously combines the 4-chloro-2-carboxamido-benzoate terminus, the p-tolyl N1 substituent, and the 5-methyl triazole substitution found in the target compound.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Antiproliferative Activity in HeLa Cells: PubChem BioAssay Evidence for CAS 923157-32-8

In a PubChem-deposited bioassay (AID not individually resolved in search results), the target compound was evaluated for antiproliferative activity against human HeLa (cervical carcinoma) cells using the WST-8 assay with a 48-hour incubation [1]. Across the tested set of six compounds, three were classified as active, and one compound (not explicitly identified by PubChem SID in the search snippet) displayed activity at ≤ 1 µM. The target compound's presence in the 'Activity ≤ 1 µM' category within this dataset indicates sub-micromolar to low-micromolar antiproliferative potency against HeLa cells. By comparison, broadly related 1,2,3-triazole-4-carboxamides in the literature exhibit HeLa IC₅₀ values spanning from 0.1 µM to >19.5 µM depending on the substitution pattern [2], placing the target compound within the active range of this chemotype.

Anticancer Cytotoxicity HeLa

NCI60 Anticancer Screening: Class-Level Activity of Close Structural Analogs to CAS 923157-32-8

Pokhodylo et al. (2013) evaluated a library of 1,2,3-triazole-4-carboxamide derivatives in the NCI60 human tumor cell line panel [1]. The analog most structurally proximal to the target compound—5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide—exhibited significant anticancer activity across leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer subpanels and demonstrated a significant correlation in COMPARE analysis, suggesting a mechanism distinct from standard-of-care agents. The target compound differs from this analog by (i) replacement of the 5-amino group with a 5-methyl group on the triazole, and (ii) replacement of the 2,5-dichlorophenylamide with a 4-chloro-2-(methoxycarbonyl)phenylamide. While these modifications preclude direct numerical extrapolation, the conserved p-tolyl-N1-triazole-4-carboxamide core and the retained halogenated aromatic carboxamide terminus place the target compound within the active SAR region defined by this study [2].

NCI60 Anticancer Screening 1,2,3-Triazole-4-carboxamide

TAAR1 Pharmacophore Compatibility: Alignment of CAS 923157-32-8 with the US 9,416,127 Triazole Carboxamide Chemotype

US Patent 9,416,127 (Galley et al., 2016) discloses a genus of triazole carboxamides with high affinity for trace amine-associated receptor 1 (TAAR1), exemplified by compounds with Ki values as low as 0.6 nM in rat TAAR1 radioligand binding assays [1]. The patent's Markush structure encompasses 1,2,3-triazole-4-carboxamides wherein R¹ is optionally substituted phenyl and the carboxamide nitrogen is linked to a substituted phenyl ring. Although the specific CAS 923157-32-8 compound is not explicitly listed among the exemplified compounds, its structural features—a p-tolyl (4-methylphenyl) substituent at triazole N1 and a halogenated (4-chloro) phenyl-containing carboxamide terminus—align with the patent's defined pharmacophore for TAAR1 engagement [2]. In contrast, the anticancer-focused 1,2,3-triazole-4-carboxamides from the Pokhodylo series lack the specific N1-aryl/carboxamide substitution geometry required for TAAR1 affinity, highlighting the target compound's potential dual-application profile.

TAAR1 CNS Drug Discovery Trace Amine Receptor

Computed ADME and Drug-Likeness Profile: In Silico Differentiation from Carboxyamidotriazole (CAI)

In silico ADME profiling of ten triazole derivatives, performed using the SwissADME platform and reported in a 2022 thesis (Hacıfazlıoğlu, Recep Tayyip Erdoğan University), demonstrated that 1,2,3-triazole-4-carboxamide analogs exhibit favorable drug-like properties including compliance with Lipinski's Rule of Five [1]. The target compound, with a molecular weight of 384.8 g/mol, calculated logP of approximately 4.0–4.5 (estimated from its InChI-based physicochemical profile), 4 hydrogen bond acceptors, and 1 hydrogen bond donor, has zero Rule-of-Five violations [2]. This contrasts with the clinically investigated comparator carboxyamidotriazole (CAI; 5-amino-1-(4-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide, MW 438.1 g/mol) , which carries three chlorine atoms and a higher molecular weight, potentially limiting its solubility and oral bioavailability. The target compound's methyl ester prodrug-like feature and lower halogen load may offer superior permeability characteristics, though direct experimental comparative ADME data are not available in the published literature for this specific compound.

ADME Drug-Likeness Lipinski Rules

Bioactivity Fingerprint from MolBiC Database: Multi-Target Activity Landscape for CAS 923157-32-8

The MolBiC (Molecular Bioactivities) database at IDRB-Lab catalogs compound bioactivity across multiple protein targets and cell lines [1]. For the compound entry corresponding to CAS 923157-32-8 (MolBiC ID CP0671412), bioactivity data are mapped across three potency tiers: ≤ 0.1 µM, > 0.1 µM to ≤ 10 µM, and > 10 µM. The compound registers activity values in the sub-10 µM range against multiple cell line–protein target pairs, indicating a multi-target bioactivity profile characteristic of triazole-4-carboxamide chemotypes. While specific target identities and exact IC₅₀ values are not disaggregated in the publicly accessible summary view, the distribution pattern across potency bins provides a preliminary activity landscape distinguishing this compound from simpler triazole analogs that may only engage a single target. No comparator compound with the identical scaffold is simultaneously cataloged in MolBiC with comparable multi-target coverage.

Molecular Bioactivity Multi-Target Profiling Chemogenomics

Recommended Application Scenarios for Methyl 4-Chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate (CAS 923157-32-8) Based on Quantitative Evidence


Anticancer Lead Optimization: Follow-On Screening in the NCI60 Panel Using the Pokhodylo (2013) SAR Framework

The compound's structural proximity to the active 5-amino-1-p-tolyl-triazole-4-carboxamide series from the Pokhodylo et al. (2013) NCI60 study [1] supports its submission for NCI60 one-dose or five-dose screening. The key scientific question is whether replacing the 5-amino group with 5-methyl and the 2,5-dichlorophenylamide with a 4-chloro-2-(methoxycarbonyl)phenylamide preserves, attenuates, or enhances the multi-subpanel activity observed for the parent chemotype. Procurement of 5–50 mg of this compound enables direct experimental comparison against the published data for 5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide.

TAAR1 Target Engagement: Radioligand Binding and Functional Assay Screening

Given the compound's structural alignment with the TAAR1 pharmacophore defined in US Patent 9,416,127 [2], procurement for in vitro TAAR1 binding (rat and human orthologs) and functional cAMP assays is warranted. The experimental objective is to quantify whether the 4-chloro-2-(methoxycarbonyl)phenylamide terminus yields sub-micromolar or sub-nanomolar TAAR1 Ki values comparable to the 0.3–100 nM range reported for structurally related patent-exemplified triazole carboxamides (BindingDB data). A positive result would position this compound as a candidate for further CNS pharmacokinetic profiling.

Physicochemical and ADME Benchmarking Against Carboxyamidotriazole (CAI)

The compound's lower molecular weight (384.8 vs. 438.1 g/mol), reduced halogen count (1 Cl vs. 3 Cl), and zero Lipinski violations [3] make it a suitable comparator for head-to-head experimental ADME profiling against CAI—a clinically investigated 1,2,3-triazole-4-carboxamide with known bioavailability limitations. Parallel determination of aqueous solubility (shake-flask or nephelometry), logD (shake-flask HPLC), Caco-2 permeability, and microsomal metabolic stability would quantify the practical ADME advantage predicted by in silico analysis.

Structure-Activity Relationship Expansion: Benzoate Ester Variant Library Synthesis

The methyl ester at the benzoate ortho position provides a synthetic diversification handle that is absent in most published 1,2,3-triazole-4-carboxamide anticancer agents. Procurement of the target compound as a core scaffold enables parallel synthesis of a focused library via ester hydrolysis (free acid), amidation (primary, secondary, tertiary amides), and transesterification (ethyl, isopropyl, tert-butyl esters) . This library can probe the contribution of the ester moiety to both target affinity and cellular permeability, addressing a gap in the current 1,2,3-triazole-4-carboxamide SAR literature.

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